Structural Basis of Pharmacological Differentiation: C21-Ethyl vs. C21-Allyl Substituent
Ascomycin differs from tacrolimus solely at the C-21 side chain: ascomycin carries an ethyl group (–CH₂–CH₃), whereas tacrolimus carries an allyl group (–CH₂–CH=CH₂) [1]. This single substitution reduces the molecular weight from 804.02 g/mol (C₄₄H₆₉NO₁₂, tacrolimus) to 792.01 g/mol (C₄₃H₆₉NO₁₂, ascomycin) [2]. The structural consequence propagates into the stability of the FKBP12-drug-calcineurin ternary complex, which governs both immunosuppressive potency and nephrotoxicity magnitude [3]. For SAR programs, ascomycin serves as the essential C21-ethyl reference scaffold against which C21-modified tacrolimus analogs are benchmarked.
| Evidence Dimension | C-21 side chain substituent and molecular weight |
|---|---|
| Target Compound Data | Ethyl (–CH₂–CH₃); MW = 792.01 g/mol; Formula = C₄₃H₆₉NO₁₂ |
| Comparator Or Baseline | Tacrolimus (FK506): Allyl (–CH₂–CH=CH₂); MW = 804.02 g/mol; Formula = C₄₄H₆₉NO₁₂ |
| Quantified Difference | ΔMW = –12.01 g/mol (one methylene unit); C21 hybridization: sp³ (ascomycin) vs. sp² (tacrolimus allyl terminus) |
| Conditions | Chemical structure determination by NMR and mass spectrometry; confirmed by X-ray crystallography of FKBP12 complexes |
Why This Matters
This single-atom structural difference is the root cause of all downstream pharmacological divergence; researchers procuring ascomycin for SAR studies require the ethyl reference scaffold to isolate C21-dependent effects from other structural modifications.
- [1] Dumont FJ. FK506, an immunosuppressant targeting calcineurin function. Curr Med Chem. 2000;7(7):731-748. View Source
- [2] Veeprho. 104987-12-4: Ascomycin – Tacrolimus Related Compound A (EP Impurity A). Molecular Weight: 792.01 g/mol; Tacrolimus: 804.02 g/mol. 2023. View Source
- [3] Peterson LB, Cryan JG, Rosa R, et al. A tacrolimus-related immunosuppressant with biochemical properties distinct from those of tacrolimus. Transplantation. 1998;65(1):10-18. View Source
